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Compound of Interest

Compound Name: O-Methyllinalool, (-)-

Cat. No.: B15183299 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-O-Methyllinalool is a chiral monoterpenoid ether that, like its parent compound linalool, is

expected to contribute to the aromatic profile of various natural products, including fruits, wines,

and essential oils. The enantiomeric distribution of chiral aroma compounds is of significant

interest as enantiomers can exhibit distinct sensory properties and biological activities.

Therefore, the accurate quantification of individual enantiomers, such as (-)-O-Methyllinalool, in

complex matrices is crucial for quality control, authenticity assessment, and understanding their

impact on flavor, fragrance, and potential therapeutic effects. This application note provides a

detailed protocol for the enantioselective quantification of (-)-O-Methyllinalool in complex

mixtures, such as wine, using Headspace Solid-Phase Microextraction (HS-SPME) coupled

with Gas Chromatography-Mass Spectrometry (GC-MS) on a chiral stationary phase.

Data Presentation
As no specific quantitative data for (-)-O-Methyllinalool in complex mixtures was found in the

reviewed literature, the following table presents illustrative data based on typical concentration

ranges of similar chiral monoterpenes found in wine. This table serves as a template for

presenting quantitative results.

Table 1: Illustrative Quantitative Data for (-)-O-Methyllinalool in Various Wine Samples
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Sample ID Wine Type Origin

Concentration
of (-)-O-
Methyllinalool
(µg/L)

Enantiomeric
Excess (% ee)
of (-)-
enantiomer

W-001 Riesling Germany 12.5 85%

W-002 Sauvignon Blanc New Zealand 8.2 92%

W-003 Chardonnay USA 5.7 78%

W-004 Gewürztraminer France 25.1 95%

W-005 Muscat Italy 38.9 98%

Experimental Protocols
This section details a generalized experimental protocol for the quantification of (-)-O-

Methyllinalool in a complex matrix like wine. The method is based on established protocols for

the analysis of linalool and other chiral monoterpenes.[1][2][3][4][5][6][7][8][9][10][11]

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

Materials:

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane -

DVB/CAR/PDMS).

Sodium chloride (NaCl), analytical grade.

Internal standard (IS) solution (e.g., deuterated linalool or a structurally similar chiral

compound not present in the sample), 10 mg/L in ethanol.

Wine sample.

Procedure:
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Pipette 10 mL of the wine sample into a 20 mL headspace vial.

Add 2 g of NaCl to the vial to increase the ionic strength of the sample and enhance the

release of volatile compounds into the headspace.

Spike the sample with 10 µL of the internal standard solution.

Immediately seal the vial with a magnetic screw cap.

Place the vial in a heating block or water bath at 40°C and allow it to equilibrate for 15

minutes with gentle agitation.

Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.

After extraction, immediately retract the fiber and introduce it into the GC injector for

thermal desorption.

2. Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

Gas chromatograph coupled to a mass spectrometer (GC-MS).

Chiral capillary column (e.g., a cyclodextrin-based column such as a 30 m x 0.25 mm ID x

0.25 µm film thickness β-cyclodextrin column).

GC Conditions (Example):

Injector Temperature: 250°C

Injection Mode: Splitless (for 1 minute)

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Temperature Program:

Initial temperature: 40°C, hold for 2 minutes.

Ramp 1: Increase to 150°C at a rate of 3°C/min.
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Ramp 2: Increase to 230°C at a rate of 10°C/min, hold for 5 minutes.

Transfer Line Temperature: 240°C

MS Conditions (Example):

Ion Source Temperature: 230°C

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-350.

Scan Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor

characteristic ions for (-)-O-Methyllinalool and the internal standard.

3. Quantification

Calibration Curve: Prepare a series of calibration standards in a model wine solution (e.g.,

12% ethanol in water, adjusted to pH 3.5) containing known concentrations of (-)-O-

Methyllinalool and a constant concentration of the internal standard. Analyze these

standards using the same HS-SPME-GC-MS method.

Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of (-)-O-

Methyllinalool to the peak area of the internal standard against the concentration of (-)-O-

Methyllinalool. Determine the concentration of (-)-O-Methyllinalool in the wine samples by

interpolating their peak area ratios on the calibration curve.

Mandatory Visualization

Sample Preparation (HS-SPME) Analysis Data Processing
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Caption: Experimental workflow for the quantification of (-)-O-Methyllinalool.
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Caption: Simplified signaling pathway for aroma perception.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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